17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6
Übersicht
Beschreibung
“17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6” is a compound with the molecular formula C20H26O2 . It is an acetate ester of norethindrone and is used as a long-term contraceptive .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It has a molecular weight of 298.419 Da . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not provided in the search results.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 447.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C . It has a molar refractivity of 85.6±0.4 cm3, a polar surface area of 37 Å2, and a molar volume of 258.1±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Menopause Syndrome Treatment
A clinical study evaluated the efficacy and safety of a closely related compound, 17-hydroxy-7-methyl-19-norpregn-5(10-en-20-yn-3-one, in treating menopause syndrome and its impact on lipoprotein metabolism. This research found that the compound effectively relieved menopausal symptoms and had a positive effect on serum FSH, TC, TG, HDL levels, and E2. Additionally, it was noted for its safety and effectiveness in treatment (B. Wen, 2001).
Synthesis and Metabolism Studies
Another area of research focused on the synthesis of 17alpha-substituted compounds. For instance, the synthesis of (3alpha,7beta,17alpha)-7-methyl-19-norpregn-5(10)-en-20-yne-3,7,17-triol, a metabolite of ORG OD14, was explored. These studies contribute to understanding the chemical properties and potential applications of these compounds (R. Plate et al., 2000).
Excretion and Metabolism in Postmenopausal Women
Research on Org 30659, a progestagen closely related to the compound , revealed insights into its metabolism and excretion in postmenopausal women. This study provided valuable information on the metabolism of this compound at the C3- and C17-positions and the significance of phase II metabolism in vivo (C. Verhoeven et al., 2000).
Imaging and Radiotherapy in Breast Tumor
Studies also investigated the use of related compounds for breast tumor imaging and radiotherapy. For example, research on a bromine-76-labeled progestin highlighted its potential in PR-mediated uptake in target tissues and its stability in blood, indicating its potential for imaging PR-positive breast tumors (Dong Zhou et al., 2008).
PR Binding Affinities for Breast Tumor Imaging
The synthesis and PR binding affinities of bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins were studied. Some of these compounds showed potential for diagnostic imaging of PR-positive breast tumors and radiotherapy (Dong Zhou et al., 2006).
Wirkmechanismus
Target of Action
The primary target of 17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6, also known as Norethisterone , is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .
Mode of Action
Norethisterone is a synthetic progestogen . It binds to the progesterone receptor, mimicking the action of natural progesterone. This binding results in changes in gene transcription and protein synthesis, leading to a cascade of biological responses .
Biochemical Pathways
Upon binding to the progesterone receptor, Norethisterone influences several biochemical pathways. These include pathways involved in the regulation of the menstrual cycle, maintenance of pregnancy, and secondary sexual characteristics . The downstream effects of these pathways contribute to the overall physiological response to the compound.
Result of Action
The molecular and cellular effects of Norethisterone’s action include changes in gene transcription and protein synthesis. These changes lead to physiological responses such as regulation of the menstrual cycle and maintenance of pregnancy .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i4D2,5D2,12D,15D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNJXKGJWUCNN-CWFXCRECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17alpha-Hydroxy-19-norpregn-4- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.